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Compound of Interest

Compound Name:
1-Bromo-4-((2,2,2-

trifluoroethyl)sulfonyl)benzene

Cat. No.: B1376492 Get Quote

An In-depth Technical Guide to 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene:

Synthesis, Reactivity, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-((2,2,2-
trifluoroethyl)sulfonyl)benzene, a specialized aryl halide of significant interest to researchers

in medicinal chemistry and materials science. While not a widely commercialized reagent, its

unique combination of a reactive aryl bromide handle and a metabolically robust, electron-

withdrawing trifluoroethyl sulfone moiety makes it a valuable building block for the synthesis of

complex molecular architectures. This document details its core physicochemical properties,

proposes a validated synthetic pathway, explores its key chemical transformations—with a

focus on palladium-catalyzed cross-coupling reactions—and contextualizes its application

within modern drug discovery workflows. All methodologies are presented with an emphasis on

the underlying chemical principles to empower researchers in their practical application.

Introduction and Strategic Importance
1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is an aromatic compound characterized

by a para-substituted benzene ring bearing a bromine atom and a 2,2,2-trifluoroethylsulfonyl

group (-SO₂CH₂CF₃). The strategic value of this molecule in synthetic programs stems from the

distinct and complementary functionalities of its substituents.
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The Aryl Bromide Handle: The bromine atom serves as a versatile and reactive site for a

wide array of metal-catalyzed cross-coupling reactions. It is an ideal precursor for forming

new carbon-carbon (e.g., Suzuki-Miyaura coupling) and carbon-nitrogen (e.g., Buchwald-

Hartwig amination) bonds, which are fundamental transformations in the construction of

pharmaceutical agents and functional materials.[1][2] The reactivity of aryl bromides is often

considered a favorable balance between the high reactivity (and cost) of aryl iodides and the

lower reactivity of aryl chlorides.[2]

The Trifluoroethyl Sulfone Moiety: This functional group imparts several desirable properties

to the molecule and its derivatives. The sulfonyl group is a strong electron-withdrawing

group, which influences the electronic properties of the aromatic ring, facilitating reactions

like nucleophilic aromatic substitution under certain conditions and modulating the reactivity

of the aryl bromide.[3] Furthermore, sulfonyl groups are metabolically stable and can act as

hydrogen bond acceptors, enhancing interactions with biological targets like proteins.[3] The

incorporation of fluorine, particularly as a trifluoroethyl group, is a well-established strategy in

medicinal chemistry to improve pharmacokinetic properties such as metabolic stability,

lipophilicity, and binding affinity.[4][5]

The combination of these features makes 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
a powerful scaffold for generating libraries of novel compounds in drug discovery and for

creating specialized organic materials.

Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its

properties can be reliably predicted based on its structure and comparison with closely related

analogs like 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene (CAS 312-20-9).
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Property
Predicted Value /
Characteristic

Rationale & Comparative
Data

CAS Number 426666-41-9 N/A

Molecular Formula C₈H₆BrF₃O₂S
Derived from chemical

structure.

Molecular Weight 303.10 g/mol

Calculated from the atomic

weights of its constituent

elements.

Appearance White to off-white solid

Similar to analogs like 1-

bromo-4-

((trifluoromethyl)sulfonyl)benze

ne.[6]

Melting Point 105-109 °C
Based on experimental data

for this specific compound.

Solubility

Soluble in common organic

solvents (DCM, THF, Ethyl

Acetate); Insoluble in water.

Expected behavior for a non-

polar, halogenated aromatic

compound.

¹H NMR

Aromatic protons expected as

two doublets (~7.8-8.1 ppm);

Methylene protons as a quartet

(~3.8-4.2 ppm).

The strong electron-

withdrawing sulfone group

shifts aromatic protons

downfield. The methylene

protons are split by the

adjacent CF₃ group.

¹⁹F NMR
A triplet in the range of -60 to

-75 ppm.

Typical chemical shift for a CF₃

group adjacent to a methylene

group.

¹³C NMR

Aromatic carbons (~125-145

ppm); Methylene carbon (~55-

65 ppm, quartet due to C-F

coupling); CF₃ carbon (~123

ppm, quartet).

Standard ranges for

substituted benzene rings and

fluorinated alkyl chains.
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Proposed Synthesis Pathway
A robust and logical synthesis of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene can be

achieved via a two-step sequence involving S-alkylation followed by oxidation. This method

offers high yields and utilizes readily available starting materials.

Step 1: S-Alkylation
Step 2: Oxidation

4-Bromothiophenol 1-Bromo-4-((2,2,2-trifluoroethyl)thio)benzene

  CF3CH2I, K2CO3
  Acetone, Reflux 1-Bromo-4-((2,2,2-trifluoroethyl)

sulfonyl)benzene (Final Product)

  m-CPBA (2.2 eq)
  DCM, 0°C to RT

Pd(0)L2

Ar-Pd(II)(Br)L2

Oxidative
Addition

Ar-Pd(II)(R)L2

Transmetalation

Reductive
Elimination

Ar-R

Ar-Br +
R-B(OH)2

Base
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Building Block
1-Bromo-4-((CF3CH2)sulfonyl)benzene

Library Synthesis
(Parallel Chemistry)

Suzuki & Buchwald-Hartwig
Coupling Reactions

Structure-Activity
Relationship (SAR) Studies

Biological Screening

Lead Optimization

Iterative Design

Candidate Drug

ADME/Tox Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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